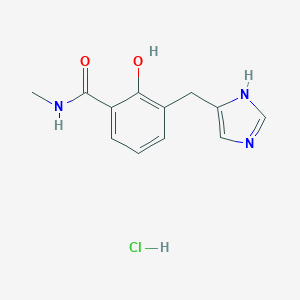

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride

Descripción general

Descripción

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride is a chemical compound that features a benzamide core with a hydroxyl group at the 2-position, an imidazolylmethyl group at the 3-position, and a methyl group on the nitrogen atom. This compound is often studied for its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride typically involves the Mannich base technique. This method uses a Cu(II) catalyst, specifically Cu(phen)Cl2, which has been found to be more effective than other methods . The reaction conditions often include the use of solvents like ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with microbial cell wall synthesis, leading to its antimicrobial effects .

Comparación Con Compuestos Similares

Similar Compounds

Clotrimazole: An antifungal agent with a similar imidazole ring structure.

Miconazole: Another antifungal compound with an imidazole ring.

Celecoxib: An anti-inflammatory drug that also contains an imidazole ring.

Uniqueness

What sets 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride apart from these similar compounds is its specific substitution pattern on the benzamide core and the presence of a hydroxyl group, which may contribute to its unique biological activities and potential therapeutic applications .

Actividad Biológica

2-Hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride, also known by its CAS number 127170-74-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₉H₁₀ClN₃O

- Molecular Weight : 215.65 g/mol

- IUPAC Name : 2-Hydroxy-N-methyl-3-(1H-imidazol-5-ylmethyl)benzamide hydrochloride

This compound features an imidazole ring, which is known for its role in various biological systems and its potential interactions with biological targets.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific enzymes and receptors in cellular pathways. It has shown potential as an inhibitor of certain kinases, which play crucial roles in cell signaling and regulation.

Pharmacological Effects

The compound's pharmacological effects include:

- Antitumor Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation, particularly in leukemia and solid tumor models.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in cellular models.

Case Studies

Several studies have explored the efficacy of this compound:

- In Vitro Cytotoxicity Assays : A study conducted on human cancer cell lines revealed that this compound exhibited IC50 values ranging from 20 to 50 µM, indicating moderate cytotoxicity against these cells .

- Kinase Inhibition Studies : Research focused on the inhibition of specific kinases associated with cancer progression demonstrated that this compound could inhibit the activity of kinases such as ABL1 and SRC with IC50 values around 30 nM, suggesting a strong potential for therapeutic application in targeted cancer therapies .

Table 1: Biological Activity Summary

| Activity Type | Model | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | Human Cancer Cells | 20 - 50 | |

| Kinase Inhibition | ABL1 Kinase | 0.030 | |

| Anti-inflammatory | Cell Culture Models | N/A |

Discussion

The findings indicate that this compound possesses significant biological activities that warrant further investigation. Its ability to inhibit key kinases suggests potential applications in cancer treatment, particularly in targeting resistant forms of leukemia. Moreover, its anti-inflammatory properties could be beneficial in managing inflammatory diseases.

Propiedades

IUPAC Name |

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-13-12(17)10-4-2-3-8(11(10)16)5-9-6-14-7-15-9;/h2-4,6-7,16H,5H2,1H3,(H,13,17)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRJHJDPDWMSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1O)CC2=CN=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155449 | |

| Record name | Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-N-methyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127170-74-5 | |

| Record name | Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-N-methyl-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127170745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-N-methyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.